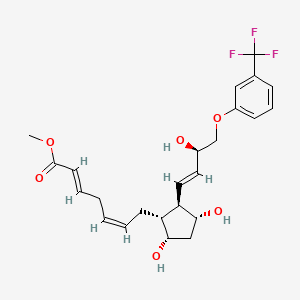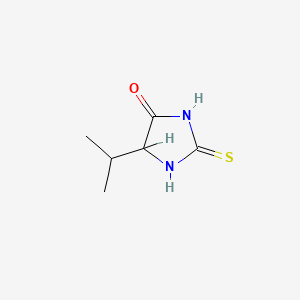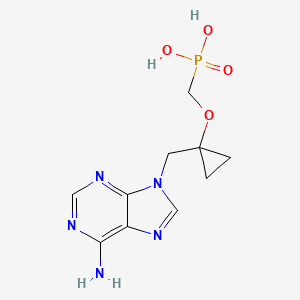
Froxiprost
Übersicht
Beschreibung
Froxiprost is a prostaglandin analog that has been extensively studied for its potential use in treating various diseases. The compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies. In
Wirkmechanismus
Froxiprost works by binding to prostaglandin receptors in the body, which are involved in a variety of physiological processes. The compound has a high affinity for the EP2 and EP4 receptors, which are involved in the regulation of inflammation and pain. By binding to these receptors, this compound can reduce inflammation and pain, and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects in the body. It can reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. It can also inhibit the activation of inflammatory cells, such as macrophages and neutrophils. In addition, this compound can increase the production of anti-inflammatory cytokines, such as interleukin-10. These effects can help to reduce inflammation and pain in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Froxiprost has several advantages for lab experiments. It is relatively easy to synthesize and is available in high purity. It also has a well-characterized mechanism of action, which makes it a useful tool for studying prostaglandin receptors and their role in disease. However, this compound also has some limitations. It can be expensive to produce, and its effects can vary depending on the cell type and experimental conditions. In addition, this compound can be unstable in certain solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Froxiprost. One area of interest is the development of new analogs that have improved potency and selectivity for specific prostaglandin receptors. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for more studies to investigate the safety and efficacy of this compound in humans, particularly in the treatment of cancer and inflammatory diseases.
Conclusion:
This compound is a prostaglandin analog that has shown promise for the treatment of various diseases. Its well-characterized mechanism of action and availability in high purity make it a useful tool for studying prostaglandin receptors and their role in disease. However, further research is needed to fully understand its therapeutic potential and to develop new analogs with improved potency and selectivity.
Wissenschaftliche Forschungsanwendungen
Froxiprost has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-platelet effects. In animal studies, this compound has been shown to reduce inflammation in the lungs and liver, and to inhibit the growth of tumors in the colon and breast. The compound has also been investigated for its potential use in treating cardiovascular disease, glaucoma, and other conditions.
Eigenschaften
IUPAC Name |
methyl (2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hepta-2,5-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F3O6/c1-32-23(31)10-5-3-2-4-9-19-20(22(30)14-21(19)29)12-11-17(28)15-33-18-8-6-7-16(13-18)24(25,26)27/h2,4-8,10-13,17,19-22,28-30H,3,9,14-15H2,1H3/b4-2-,10-5+,12-11+/t17-,19-,20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFZGTXXBBUTMJ-YDQNNXAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024280 | |
| Record name | Methyl (2E,5Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-(3R)-3-hydroxy-4-((alpha,alpha,alpha-trifluoro-m-tolyl)oxy)-1-butenyl)cyclopentyl)-2,5-heptadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62559-74-4 | |
| Record name | Froxiprost [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062559744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (2E,5Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-(3R)-3-hydroxy-4-((alpha,alpha,alpha-trifluoro-m-tolyl)oxy)-1-butenyl)cyclopentyl)-2,5-heptadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FROXIPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOS1G6F668 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[[3-(3-Dodecanoyloxytetradecanoylamino)-6-(hydroxymethyl)-5-phosphonooxy-4-(3-tetradecanoyloxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-hydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate](/img/structure/B1623450.png)



![N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]-N-(3-morpholin-4-ylpropyl)pyrazine-2-carboxamide](/img/structure/B1623456.png)
![9-[(2-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/no-structure.png)






![2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B1623469.png)
